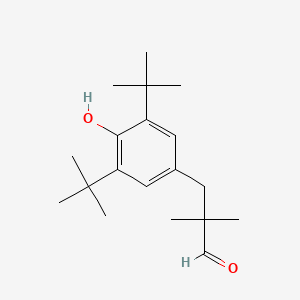

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal

Descripción general

Descripción

CGP 13501, también conocido como 3-(3’,5’-Di-tert-butil-4’-hidroxi)fenil-2,2-dimetilpropanal, es un compuesto desarrollado por Novartis. Es un modulador alostérico positivo de los receptores de ácido gamma-aminobutírico tipo B. Este compuesto ha sido destacado en la investigación en neurociencia debido a su capacidad para mejorar las respuestas mediadas por el ácido gamma-aminobutírico .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de CGP 13501 implica la reacción de 3,5-di-tert-butil-4-hidroxibenzaldehído con 2,2-dimetilpropanal en condiciones específicas. La reacción generalmente requiere un catalizador y se lleva a cabo en un solvente orgánico como el dimetilsulfóxido. El producto se purifica luego utilizando cromatografía líquida de alta resolución para lograr una pureza superior al 98% .

Métodos de Producción Industrial

La producción industrial de CGP 13501 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar la calidad y el rendimiento consistentes. El producto final se somete a rigurosos controles de calidad, incluyendo cromatografía líquida de alta resolución y espectrometría de masas, para confirmar su pureza e identidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

CGP 13501 principalmente sufre reacciones de oxidación y sustitución. El grupo hidroxilo en el compuesto se puede oxidar para formar las quinonas correspondientes, mientras que el grupo aldehído puede participar en reacciones de sustitución nucleofílica .

Reactivos y Condiciones Comunes

Oxidación: Se pueden usar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo para oxidar el grupo hidroxilo.

Sustitución: Nucleófilos como las aminas o los tioles pueden reaccionar con el grupo aldehído en condiciones ligeramente ácidas o básicas.

Productos Principales

Oxidación: El producto principal de la oxidación es el derivado de quinona correspondiente.

Sustitución: Los productos principales de las reacciones de sustitución son las iminas o tioéteres correspondientes.

Aplicaciones Científicas De Investigación

Positive Allosteric Modulator of GABA Receptors

CGP 13501 is primarily known as a positive allosteric modulator of GABA_B receptors, which are critical in the central nervous system for inhibitory neurotransmission. The compound enhances GABA-induced signaling without exhibiting intrinsic agonist activity. This property positions it as a potential therapeutic agent in treating neurological disorders such as anxiety and epilepsy.

Table 1: Pharmacological Properties of CGP 13501

| Property | Value |

|---|---|

| Compound Class | Synthetic Organic |

| Mechanism of Action | Positive Allosteric Modulator |

| Target Receptors | GABA_B Class C GPCRs |

| Intrinsic Agonist Activity | None |

Neuroprotective Effects

Research has indicated that CGP 13501 may possess neuroprotective properties. Studies suggest that it can mitigate oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative diseases.

Case Study: Neuroprotection in Neuronal Models

In vitro studies demonstrated that CGP 13501 reduced apoptosis in neuronal cell cultures exposed to oxidative stressors. This finding highlights its potential role in developing treatments for conditions like Alzheimer's disease.

Antioxidant Additive in Polymers

CGP 13501 is utilized as an antioxidant additive in various polymer formulations. Its ability to inhibit oxidative degradation makes it valuable in extending the lifespan and performance of materials used in packaging, automotive, and construction industries.

Table 2: Applications of CGP 13501 in Material Science

| Application Area | Description |

|---|---|

| Packaging | Enhances the stability and shelf-life of materials |

| Automotive | Protects components from oxidative damage |

| Construction | Improves durability of polymer-based materials |

Stabilizer in Food Products

The compound is also explored as a stabilizer in food products due to its antioxidant properties. It helps maintain the quality and safety of food by preventing rancidity and spoilage.

Mecanismo De Acción

CGP 13501 ejerce sus efectos al unirse a los receptores de ácido gamma-aminobutírico tipo B y mejorar su respuesta al ácido gamma-aminobutírico. Esta modulación alostérica positiva aumenta la afinidad del receptor por el ácido gamma-aminobutírico, lo que lleva a una neurotransmisión inhibitoria mejorada. Los objetivos moleculares involucrados incluyen las subunidades del receptor de ácido gamma-aminobutírico tipo B GABBR1 y GABBR2 .

Comparación Con Compuestos Similares

Compuestos Similares

CGP 7930: Otro modulador alostérico positivo de los receptores de ácido gamma-aminobutírico tipo B con una estructura similar a CGP 13501.

Propofol: Un análogo estructural de CGP 13501, conocido por sus propiedades anestésicas.

Unicidad

CGP 13501 es único debido a su alta selectividad y potencia como modulador alostérico positivo de los receptores de ácido gamma-aminobutírico tipo B. A diferencia de otros compuestos similares, se ha demostrado que CGP 13501 tiene efectos fuera del objetivo mínimos, lo que lo convierte en una herramienta valiosa en la investigación en neurociencia .

Actividad Biológica

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal, commonly referred to as a synthetic phenolic antioxidant, is widely utilized in various industrial applications, particularly in the stabilization of polymers. This article focuses on its biological activity, metabolism, and potential implications for human health based on available research findings.

- IUPAC Name : this compound

- Molecular Formula : C19H30O2

- CAS Number : 3519541

The compound acts primarily as an antioxidant by scavenging free radicals and preventing oxidative stress in biological systems. This property is essential in protecting cellular components from damage caused by reactive oxygen species (ROS). The antioxidant capacity is attributed to the presence of the hydroxyphenyl group, which donates electrons to free radicals, neutralizing their reactivity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that the compound effectively inhibited lipid peroxidation in various biological models. The mechanism involves the donation of hydrogen atoms from the hydroxyl group to free radicals, stabilizing them and preventing further cellular damage .

Metabolism and Biomarkers

A notable study investigated the metabolism of this compound in rats and identified fenozan acid as a urinary biomarker for exposure to 3-(3,5-Ditert-butyl-4-hydroxyphenyl)propionate antioxidants. In this study, fenozan acid was detected in 88% of human urine samples analyzed before hydrolysis and 98% after hydrolysis. This finding suggests prevalent human exposure to the compound and its metabolites .

Acute Toxicity

According to safety data, this compound is classified with moderate acute toxicity (H302), indicating it can be harmful if ingested. Additionally, it poses a risk to aquatic life with long-lasting effects (Aquatic Chronic 2) .

Case Studies and Research Findings

Propiedades

IUPAC Name |

3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,12,21H,11H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWATTXMMMANFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017435 | |

| Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56189-68-5 | |

| Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.